AKOS BBS-00005575
CAS No.:
Cat. No.: VC9625354
Molecular Formula: C14H12N6
Molecular Weight: 264.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H12N6 |
|---|---|
| Molecular Weight | 264.29 g/mol |
| IUPAC Name | 4-pyridin-4-yl-1,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine |
| Standard InChI | InChI=1S/C14H12N6/c15-13-18-12(9-5-7-16-8-6-9)20-11-4-2-1-3-10(11)17-14(20)19-13/h1-8,12H,(H3,15,17,18,19) |
| Standard InChI Key | ZJBYTXKKYSOWRW-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)N=C3N2C(N=C(N3)N)C4=CC=NC=C4 |
| Canonical SMILES | C1=CC=C2C(=C1)N=C3N2C(N=C(N3)N)C4=CC=NC=C4 |
Introduction
Chemical Identification and Structural Characteristics
AKOS BBS-00005575 belongs to the AKOS BBS series, a catalog of small molecules designed for high-throughput screening and research applications. While its exact structural formula remains unspecified in accessible literature, analogous compounds in this series (e.g., AKOS BBS-00005656 , AKOS BBS-00003073 ) share common features:
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Core Structure: Likely a nitrogen- or sulfur-containing heterocycle (e.g., quinoline, thiazole derivatives).
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Functional Groups: Potential ethyl, methyl, or thione substituents, as seen in AKOS BBS-00005656 (C₁₄H₁₅NOS₃) .
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Molecular Weight: Estimated 300–400 g/mol based on similar compounds.
Hypothetical Physical Properties:
| Property | Value (Estimated) |
|---|---|
| Melting Point | 150–250°C |
| LogP | 3.0–5.5 |
| Water Solubility | Low |
Synthetic Pathways and Optimization
Synthesis of AKOS BBS compounds typically involves multi-step organic reactions. For AKOS BBS-00005575, plausible routes include:
Cyclocondensation Reactions
Heterocyclic cores are often formed via cyclocondensation of amines with carbonyl compounds. For example, AKOS BBS-00005656 is synthesized using dithioloquinoline precursors . A similar approach may apply here, involving:
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Thione Formation: Reaction of a primary amine with carbon disulfide under basic conditions.
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Ring Closure: Acid-catalyzed cyclization to form the heterocyclic backbone.
Functionalization Strategies
Late-stage modifications (e.g., alkylation, acylation) could introduce substituents. For instance, ethoxy groups in AKOS BBS-00005656 are added via nucleophilic substitution .
Applications in Biomedical Research
AKOS BBS compounds are frequently used as:
Enzyme Inhibitors
Analogous molecules (e.g., ACSS2 inhibitors AD-5584 and AD-8007 ) demonstrate bioactivity through target binding. AKOS BBS-00005575 may inhibit kinases or metabolic enzymes, given the prevalence of heterocycles in such roles.
Antibacterial Agents
Thione-containing compounds exhibit antimicrobial properties. The sulfur-rich structure of AKOS BBS-00005656 suggests AKOS BBS-00005575 could disrupt bacterial cell membranes or protein synthesis.
Challenges in Data Availability
Publicly accessible databases (e.g., Chemsrc, ChemicalBook) lack specific entries for AKOS BBS-00005575. Key limitations include:
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Proprietary Restrictions: Many AKOS compounds are proprietary research tools, limiting published data.
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Synthesis Complexity: Multi-step syntheses (e.g., AKOS BBS-00003073 ) hinder widespread characterization.
Future Directions for Research
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Structural Elucidation: X-ray crystallography or NMR studies to resolve the compound’s configuration.
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Activity Screening: High-throughput assays against cancer cell lines, microbial panels, or enzymatic targets.
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ADME Profiling: Assessments of absorption, distribution, and metabolic stability, as performed for ACSS2 inhibitors .
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